CDP-N,N-dimethylethanolamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

CDP-N,N-dimethylethanolamine can be synthesized through the condensation of cytidine diphosphate-choline with N,N-dimethylethanolamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs under mild conditions and is followed by purification using column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing automated systems for reaction monitoring and product isolation.

Analyse Des Réactions Chimiques

Types of Reactions

CDP-N,N-dimethylethanolamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include various phospholipid derivatives and modified nucleotide compounds .

Applications De Recherche Scientifique

Scientific Research Applications

-

Biochemistry and Molecular Biology

- Role in Membrane Biosynthesis : CDP-DMEA is crucial for synthesizing phosphatidylcholine, which is vital for maintaining cell membrane integrity. It acts as a substrate for the enzyme cytidine diphosphate-choline:N,N-dimethylethanolamine phosphotransferase, facilitating the transfer of the phosphocholine group to N,N-dimethylethanolamine.

- Cellular Signaling : This compound is involved in various signaling pathways, influencing cellular responses and membrane dynamics.

-

Therapeutic Potential

- Neurological Disorders : Research indicates that CDP-DMEA may have therapeutic applications in treating neurological conditions due to its role in membrane stability and neurotransmitter function. Studies have shown associations between disturbances in phospholipid metabolism and diseases such as Alzheimer's and Parkinson's .

- Metabolic Diseases : The compound's involvement in lipid metabolism suggests potential benefits for managing metabolic disorders, as it aids in maintaining cellular energy homeostasis.

-

Industrial Applications

- Cosmetic Industry : CDP-DMEA is utilized in formulating cosmetic products like moisturizers and anti-aging creams due to its ability to enhance skin hydration and elasticity.

- Pharmaceuticals : Its properties make it a candidate for drug formulations aimed at improving cell membrane permeability or targeting specific cellular pathways.

Data Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Biochemistry | Intermediate in phospholipid synthesis | Essential for membrane integrity |

| Therapeutics | Potential treatment for neurological disorders | Linked to neurotransmitter function |

| Industrial | Cosmetic formulations | Enhances skin hydration |

| Pharmaceutical | Drug delivery systems | Improves cell membrane permeability |

Case Studies

-

Case Study 1: Neurological Research

A study investigated the effects of CDP-DMEA on neuronal health. Results indicated that supplementation with CDP-DMEA improved cognitive functions in animal models of Alzheimer's disease, suggesting its potential as a neuroprotective agent . -

Case Study 2: Cosmetic Applications

In clinical trials involving skin care products containing CDP-DMEA, participants reported significant improvements in skin hydration and elasticity compared to control groups. This supports its use in cosmetic formulations aimed at anti-aging.

Mécanisme D'action

CDP-N,N-dimethylethanolamine exerts its effects by participating in the biosynthesis of phosphatidylcholine. It acts as a substrate for the enzyme cytidine diphosphate-choline:N,N-dimethylethanolamine phosphotransferase, facilitating the transfer of the phosphocholine group to N,N-dimethylethanolamine. This process is crucial for maintaining cell membrane integrity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

CDP-ethanolamine: A precursor in the biosynthesis of phosphatidylethanolamine.

CDP-choline: Involved in the synthesis of phosphatidylcholine.

N,N-dimethylethanolamine: A simpler derivative used in various chemical reactions

Uniqueness

CDP-N,N-dimethylethanolamine is unique due to its dual role in both nucleotide and phospholipid biosynthesis. Its ability to participate in multiple biochemical pathways makes it a versatile compound in scientific research and industrial applications .

Activité Biologique

CDP-N,N-dimethylethanolamine is a significant intermediate in the biosynthesis of phospholipids, particularly phosphatidylcholine (PtdCho) and phosphatidylethanolamine (PtdEtn). This compound plays a crucial role in cellular membrane integrity and function, impacting various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease.

Overview of this compound

This compound is a phosphorylated form of N,N-dimethylethanolamine that participates in the Kennedy pathway for phospholipid synthesis. It is synthesized from phosphoethanolamine and cytidine triphosphate (CTP) through the action of specific enzymes, contributing to the formation of PtdCho and PtdEtn, which are essential components of cellular membranes.

The synthesis of this compound involves several key enzymatic steps:

- Phosphorylation : Ethanolamine is phosphorylated to form phosphoethanolamine.

- Cytidylylation : Phosphoethanolamine reacts with CTP to form CDP-ethanolamine.

- Transfer : The final step involves the transfer of the ethanolamine moiety to diacylglycerol (DAG), resulting in the production of PtdEtn.

This pathway is particularly active in tissues with high membrane turnover, such as the liver and brain.

Biological Activity and Functions

This compound has several critical biological activities:

- Membrane Formation : It is integral to the synthesis of phosphatidylcholine, which is vital for maintaining membrane structure and fluidity.

- Cell Signaling : Phosphatidylcholine derived from this compound serves as a precursor for signaling molecules such as diacylglycerol and phosphatidic acid, influencing various signaling pathways.

- Cell Growth and Proliferation : Adequate levels of phosphatidylcholine are necessary for cell division and growth, with deficiencies linked to impaired cellular functions.

Research Findings

Recent studies have highlighted the role of this compound in various health conditions:

- Liver Health : Research indicates that alterations in phosphatidylcholine metabolism, including pathways involving this compound, are associated with liver diseases such as nonalcoholic fatty liver disease (NAFLD) .

- Neurodegenerative Diseases : The metabolism of phosphatidylcholine has been implicated in neurodegenerative diseases like Alzheimer's disease. Disruptions in this pathway may contribute to neuronal dysfunction .

Case Studies

- Acetaminophen-Induced Liver Injury :

- Toxoplasma gondii Infection :

Data Tables

| Biological Activity | Description |

|---|---|

| Membrane Formation | Essential for maintaining cellular membrane integrity |

| Cell Signaling | Precursor for signaling molecules affecting pathways |

| Cell Growth and Proliferation | Necessary for normal cell division processes |

| Health Condition | Impact on this compound Metabolism |

|---|---|

| Nonalcoholic Fatty Liver Disease | Altered phosphatidylcholine levels linked to pathogenesis |

| Alzheimer's Disease | Disruption in lipid metabolism associated with neurodegeneration |

Propriétés

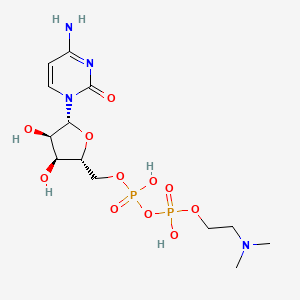

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(dimethylamino)ethyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O11P2/c1-16(2)5-6-25-29(21,22)28-30(23,24)26-7-8-10(18)11(19)12(27-8)17-4-3-9(14)15-13(17)20/h3-4,8,10-12,18-19H,5-7H2,1-2H3,(H,21,22)(H,23,24)(H2,14,15,20)/t8-,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYCPAILIPEVBT-HJQYOEGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701150152 | |

| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-[2-(dimethylamino)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701150152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-25-9 | |

| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-[2-(dimethylamino)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-[2-(dimethylamino)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701150152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.